

# Application Note: Development of Diagnostic Assays for OXA-11 Detection

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: OXA-11  
CAS No.: 1257994-15-2  
Cat. No.: B609795

[Get Quote](#)

## Introduction & Clinical Significance

**OXA-11** represents a critical evolutionary leap in the Class D

-lactamases. Derived from the narrow-spectrum parent OXA-10 (PSE-2), **OXA-11** acquired extended-spectrum activity primarily against ceftazidime while retaining resistance to penicillins.

## The Diagnostic Challenge

Unlike Class A ESBLs (TEM, SHV, CTX-M), OXA-type ESBLs like **OXA-11** are poorly inhibited by clavulanic acid. Consequently, standard clinical laboratory CLSI/EUCAST phenotypic confirmatory tests (Double Disk Synergy Tests) often yield false negatives, misclassifying **OXA-11** producers as non-ESBLs or purely AmpC producers.

Differentiation is Key: The genetic difference between the narrow-spectrum OXA-10 and the ESBL **OXA-11** lies in two specific amino acid substitutions. A robust diagnostic assay must distinguish these Single Nucleotide Polymorphisms (SNPs).

| Enzyme | Phenotype                     | Key Mutations (Relative to OXA-10) |
|--------|-------------------------------|------------------------------------|
| OXA-10 | Narrow Spectrum (Penicillins) | Wild Type                          |
| OXA-11 | ESBL (Ceftazidime++)          | Asn143Ser and Gly157Asp            |
| OXA-14 | ESBL                          | Gly157Asp (plus others)            |
| OXA-17 | ESBL (Cefotaxime++)           | Asn73Ser                           |

## Assay Design Strategy

To accurately identify **OXA-11**, a "Funnel Approach" is recommended:

- Phenotypic Screen: Identify Ceftazidime-resistant, Clavulanate-insensitive isolates.
- Family-Level PCR: Detect the blaOXA-10 family backbone.
- Variant-Specific Discrimination: Identify the Gly157Asp and Asn143Ser mutations via Allele-Specific PCR (AS-PCR) or Sequencing.

## Visualization: Diagnostic Logic Flow



[Click to download full resolution via product page](#)

Caption: Logical workflow for differentiating **OXA-11** from other Class D variants.

## Protocol 1: Molecular Detection (SNP-Specific)

This protocol details the design of an Allele-Specific PCR (AS-PCR) to distinguish **OXA-11** from OXA-10. This is faster and cheaper than Sanger sequencing for high-throughput screening.

### A. Primer Design Principles

- Consensus Forward Primer (F-Con): Binds to a conserved region upstream of codon 143.
- Mutant-Specific Reverse Primer (R-Mut157): The 3' end is complementary to the Asp157 mutation.

- Mismatch Control: Introduce a deliberate mismatch at the -2 or -3 position of the specific primer to increase specificity (ARMS-PCR principle).

## B. Theoretical Primer Sequences (Validation Required)

Reference Sequence: blaOXA-10 (GenBank M29695).

- Mutation Target: Gly157 (GGC)

Asp157 (GAC).

| Primer Name         | Sequence (5'<br>3')                 | Function                                              |
|---------------------|-------------------------------------|-------------------------------------------------------|
| OXA10-F (Consensus) | TTC GAG TAC GGC ATT ACG<br><b>G</b> | Binds upstream (conserved)                            |
| OXA11-R (Specific)  | CGA CCG CCC TAA AGT<br>CGTC         | 3' end targets Asp157 (GAC).<br>Includes -2 mismatch. |
| OXA10-R (Wild Type) | CGA CCG CCC TAA AGT<br>CGCC         | 3' end targets Gly157 (GGC).                          |

Note: The bold G represents a deliberate mismatch (e.g., T

G) introduced to destabilize non-specific binding.

## C. PCR Cycling Conditions

- Master Mix: 12.5

L 2x High-Fidelity Master Mix, 1.0

L Forward Primer (10

M), 1.0

L Reverse Primer (Specific), 50 ng Template DNA, H2O to 25

L.

- Cycling:
  - 95°C for 5 min (Initial Denaturation)
  - 30 Cycles:
    - 95°C for 30s
    - 62°C for 30s (Annealing - Critical optimization point)
    - 72°C for 45s
  - 72°C for 5 min
- Validation: Run products on 1.5% Agarose gel. Presence of a band with OXA11-R indicates **OXA-11** (or OXA-14/16).<sup>[1]</sup> Absence with OXA11-R but presence with OXA10-R indicates OXA-10.

## Protocol 2: Phenotypic Confirmation (Modified DDST)

Standard Double Disk Synergy Tests (DDST) using Amoxicillin-Clavulanate (AMC) often fail for **OXA-11**. This modified protocol uses Ceftazidime-Avibactam or high-concentration Ceftazidime to detect the specific hydrolysis profile.

### Materials

- Mueller-Hinton Agar (MHA) plates.
- Disks: Ceftazidime (CAZ 30), Ceftazidime-Avibactam (CZA), Imipenem (IPM 10).
- Test Organism: 0.5 McFarland suspension.

### Procedure

- Inoculation: Swab the MHA plate with the test organism to create a confluent lawn.
- Disk Placement:

- Place CAZ 30 disk.[2]
- Place CZA disk 20 mm away (center-to-center).
- Place IPM 10 disk (as a control for carbapenemase activity).
- Incubation: 37°C for 18-24 hours.

## Interpretation

- **OXA-11** Positive:
  - CAZ 30: Resistant (Zone 17 mm or no zone).
  - CZA: Susceptible (Zone 21 mm).
  - Reasoning: Avibactam inhibits Class D enzymes (including **OXA-11**), restoring susceptibility, whereas Clavulanate does not.
- Negative Control (OXA-10):
  - CAZ 30: Susceptible/Intermediate (OXA-10 does not hydrolyze Ceftazidime efficiently).

## Protocol 3: Rapid Hydrolysis Assay (Biochemical)

For rapid diagnostics (under 2 hours), a spectrophotometric hydrolysis assay is definitive.

### Principle

Direct measurement of Ceftazidime hydrolysis by crude protein extracts. Ceftazidime hydrolysis is monitored by a decrease in absorbance at 260 nm.

### Workflow

- Cell Lysis: Resuspend a 10

L loop of bacteria in 500

L B-PER (Bacterial Protein Extraction Reagent). Vortex and incubate 10 min. Centrifuge at 13,000 x g for 5 min. Keep supernatant.

- Reaction Mix:

- 900

L Phosphate Buffer (100 mM, pH 7.0).

- 50

L Ceftazidime (1 mM stock).

- 50

L Protein Extract.

- Measurement:

- Use a UV-Vis Spectrophotometer.
- Monitor Absorbance at 260 nm for 5-10 minutes at 25°C or 37°C.

- Calculation:

- Calculate

Abs/min.

- **OXA-11**: Significant decrease in Abs<sub>260</sub> (High hydrolysis rate).
- OXA-10: Negligible decrease (Low affinity for Ceftazidime).

## Visualization: Molecular Mechanism



[Click to download full resolution via product page](#)

Caption: Structural basis of **OXA-11** activity. Asp157 accommodates the bulky oxyimino side-chain of Ceftazidime.

## Validation & Quality Control

| Parameter       | Acceptance Criteria                                                                               | Method                              |
|-----------------|---------------------------------------------------------------------------------------------------|-------------------------------------|
| Specificity     | 100% discrimination between OXA-10 and OXA-11 clones.                                             | Sequencing of PCR amplicons.        |
| Sensitivity     | Detection limit:<br>CFU/mL.                                                                       | Serial dilution of spiked samples.  |
| Reproducibility | CV < 5% for hydrolysis rates.                                                                     | Triplicate spectrophotometric runs. |
| Controls        | Positive: <i>P. aeruginosa</i> PU21 (pMLH52). Negative: <i>P. aeruginosa</i> PU21 (plasmid-free). | Included in every run.              |

## Troubleshooting Guide

- Problem: PCR bands appear in Negative (OXA-10) control using **OXA-11** primers.
  - Cause: Non-specific binding.

- Solution: Increase Annealing Temperature (Try 64°C). Ensure the -2 mismatch in the primer is correct.
- Problem: Phenotypic test shows resistance to CZA (Ceftazidime-Avibactam).
  - Cause: Presence of Metallo-  
-Lactamase (MBL) or efflux pumps.
  - Solution: Run an EDTA-synergy test to rule out MBLs (e.g., VIM, IMP).

## References

- Hall, L. M., et al. (1993). "**OXA-11**, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from *Pseudomonas aeruginosa*." *Antimicrobial Agents and Chemotherapy*, 37(8), 1637–1644. [Link](#)
- Danel, F., et al. (1997). "OXA-14, another extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from *Pseudomonas aeruginosa*." *Antimicrobial Agents and Chemotherapy*, 41(4), 785–790. [Link](#)
- Naas, T., et al. (2008). "Integron-associated **OXA-11**-like beta-lactamases." *Journal of Antimicrobial Chemotherapy*. [Link](#)
- Evans, B. A., & Amyes, S. G. (2014). "OXA  $\beta$ -Lactamases." *Clinical Microbiology Reviews*, 27(2), 241–263. [Link](#)
- Lahiri, S. D., et al. (2015). "Avibactam and Class D  
-lactamases: Mechanism of inhibition." *Antimicrobial Agents and Chemotherapy*.<sup>[2][3][4][5][6]</sup>  
[Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. applications.emro.who.int](https://applications.emro.who.int) [[applications.emro.who.int](https://applications.emro.who.int)]
- [2. bsac.org.uk](https://bsac.org.uk) [[bsac.org.uk](https://bsac.org.uk)]
- [3. oxfordbiosystems.com](https://oxfordbiosystems.com) [[oxfordbiosystems.com](https://oxfordbiosystems.com)]
- [4. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [5. academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- [6. OXA-11, an extended-spectrum variant of OXA-10 \(PSE-2\) beta-lactamase from Pseudomonas aeruginosa - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: Development of Diagnostic Assays for OXA-11 Detection]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609795#developing-diagnostic-assays-for-oxa-11-detection>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)